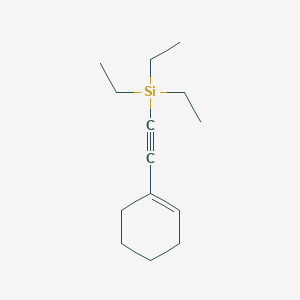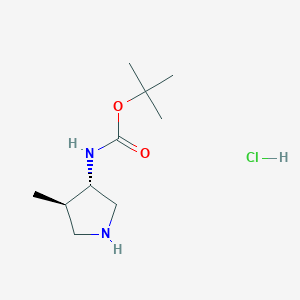
tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a sophisticated organic compound known for its unique chemical structure. This compound features a four-membered azetidine ring substituted with a hydroxy group and a tert-butyl ester functional group, making it an intriguing subject in organic chemistry and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Route 1: One common synthetic route involves the condensation of tert-butyl acetoacetate with 3-amino-2,2-dimethylpropanol, followed by cyclization. The reaction typically occurs under acidic conditions to facilitate ring closure.
Route 2: Another method includes the reduction of tert-butyl 3-(2,2-dimethylaziridin-1-yl)-3-oxopropanoate using mild reducing agents like sodium borohydride. This approach ensures the formation of the azetidine ring with desired functional groups.
Industrial Production Methods:
Industrially, the compound can be synthesized using high-pressure reactors to facilitate the cyclization step efficiently. Optimizing temperature and solvent conditions, along with continuous monitoring, ensures a high yield of pure product.
Types of Reactions:
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or an aldehyde, depending on the oxidizing agents and conditions used.
Reduction: The azetidine ring can be reduced using catalytic hydrogenation to yield saturated amines, often used in further derivatizations.
Substitution: The tert-butyl ester group can undergo nucleophilic substitution reactions, leading to a variety of esters or amides with different properties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia, amines under basic conditions.
Major Products:
From Oxidation: Ketones, aldehydes.
From Reduction: Saturated amines.
From Substitution: Various esters and amides.
Aplicaciones Científicas De Investigación
Tert-Butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate finds diverse applications across several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Used in the study of enzyme interactions due to its stable structure and reactivity.
Medicine: Investigated as a potential building block for drug development, especially in designing inhibitors targeting specific enzymes.
Industry: Utilized in the production of polymers and resins owing to its unique ring structure and functional groups.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active site residues, while the azetidine ring can engage in hydrophobic interactions. These interactions modulate enzyme activity or receptor binding, influencing cellular pathways and biological responses.
Comparación Con Compuestos Similares
3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate
tert-Butyl 2,2-dimethyl-azetidine-1-carboxylate
3-hydroxy-2,2-dimethyl-pyrrolidine-1-carboxylate
Uniqueness:
The tert-butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate stands out due to the combination of a bulky tert-butyl ester group and a stereochemically defined hydroxy group, offering a unique set of chemical properties and reactivities.
Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable asset in both academic research and industrial applications.
By understanding the distinctive features and versatile applications of this compound, scientists and researchers can harness its full potential in advancing their work across various scientific fields
Propiedades
IUPAC Name |
tert-butyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-7(12)10(11,4)5/h7,12H,6H2,1-5H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNPDFRFBLSJBI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CN1C(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](CN1C(=O)OC(C)(C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6300971.png)

![[2,6-Bis(1-methylethyl)benzenaminato(2-)][(1R)-3,3'-dibromo-2'-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalen]-2-olato-kO](2,5-dimethyl-1H-pyrrol-1-yl)(2-methyl-2-phenylpropylidene) molybdenum (VI)](/img/structure/B6300979.png)




![(2R,5S)-1-[(tert-butoxy)carbonyl]-5-methylpiperidine-2-carboxylic acid](/img/structure/B6301026.png)


